molecular formula C10H12O4 B8749274 2-Hydroxy-5-propoxybenzoic acid

2-Hydroxy-5-propoxybenzoic acid

Cat. No.: B8749274
M. Wt: 196.20 g/mol
InChI Key: VHCJSVNQEBEVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-propoxybenzoic acid is a derivative of salicylic acid (2-hydroxybenzoic acid) featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 5-position of the aromatic ring. This modification alters its physicochemical properties, such as solubility, acidity, and lipophilicity, compared to simpler hydroxybenzoic acids.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-5-propoxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,11H,2,5H2,1H3,(H,12,13)

InChI Key

VHCJSVNQEBEVMO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituent Molecular Formula Key Properties
This compound Propoxy (-OPr) C₁₀H₁₂O₄ Higher lipophilicity due to the propoxy group; expected lower water solubility than polar derivatives.
2-Hydroxy-5-methylbenzoic acid Methyl (-CH₃) C₈H₈O₃ Solid at room temperature; no significant odor . Limited water solubility.
4-Hydroxybenzoic acid Hydroxy (para) C₇H₆O₃ Higher acidity (pKa ~4.5) due to para-hydroxy group; used in preservatives and polymer synthesis .
5-Sulfosalicylic acid Sulfonic (-SO₃H) C₇H₆O₆S Highly water-soluble; strong acidity (pKa ~1.5) due to sulfonic group .

Key Observations :

  • Sulfonic acid derivatives (e.g., 5-sulfosalicylic acid) exhibit superior water solubility and acidity, making them suitable for analytical chemistry and protein precipitation .

Functional Insights :

  • Methyl and propoxy derivatives may serve as intermediates in organic synthesis, leveraging their moderate reactivity.
  • Sulfonated derivatives are preferred in biochemical applications due to their strong chelating properties .

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